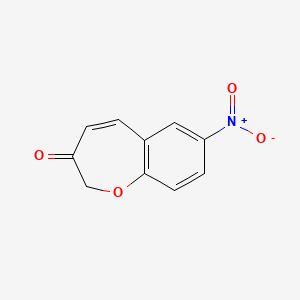![molecular formula C13H17IO2 B15165621 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene CAS No. 500702-36-3](/img/structure/B15165621.png)
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene is an organic compound with the molecular formula C13H17IO2. This compound features a benzene ring substituted with a methoxy group and an iodopent-3-en-1-yloxy group. It is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene can be achieved through a multi-step process involving the following key steps:
Preparation of 4-Iodopent-3-en-1-ol: This intermediate can be synthesized by the iodination of pent-3-en-1-ol using iodine and a suitable oxidizing agent.
Formation of this compound: The final compound can be obtained by reacting 4-iodopent-3-en-1-ol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the pentenyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products such as azido or thiocyanato derivatives.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Scientific Research Applications
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(4-Bromopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Chloropent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Fluoropent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
Uniqueness
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding
Properties
CAS No. |
500702-36-3 |
|---|---|
Molecular Formula |
C13H17IO2 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
1-(4-iodopent-3-enoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17IO2/c1-11(14)4-3-9-16-10-12-5-7-13(15-2)8-6-12/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
CJMMOOYBVFQSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOCC1=CC=C(C=C1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


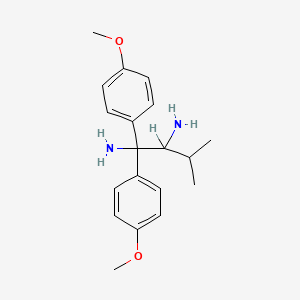
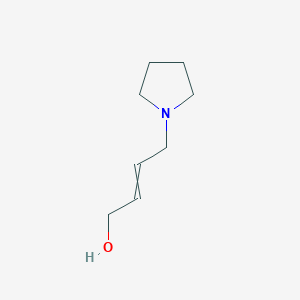
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
![4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine](/img/structure/B15165582.png)
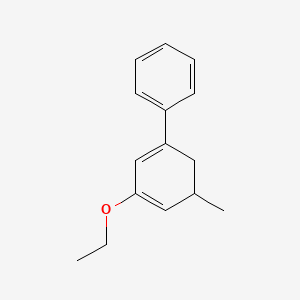
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
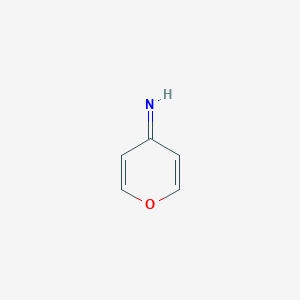
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B15165619.png)
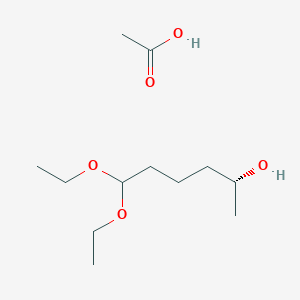
![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
![3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15165637.png)
